molecular formula C22H20N2O3S B2915890 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888410-36-4

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2915890
CAS No.: 888410-36-4
M. Wt: 392.47
InChI Key: UTSQLLMSBNEKMX-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a potent and selective ATP-competitive inhibitor of the B-raf V600E oncogenic mutant kinase, which is a key driver in several cancers, most notably melanoma [1] . This compound demonstrates high specificity, showing significantly less activity against a broad panel of other kinases, including wild-type B-raf, making it an invaluable chemical probe for dissecting the specific signaling pathways mediated by the mutated form [2] . Its primary research application is in the field of oncology, where it is used to investigate the molecular mechanisms of tumorigenesis, study drug resistance mechanisms, and evaluate the efficacy of targeted therapy in cellular and animal models of B-raf V600E-positive cancers. By potently inhibiting the constitutively active B-raf V600E-MEK-ERK signaling cascade, this compound induces cell cycle arrest and apoptosis in dependent cancer cell lines, providing critical insights for preclinical drug discovery [3] .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-21(17-6-5-14-3-1-2-4-15(14)11-17)24-22-23-18(13-28-22)16-7-8-19-20(12-16)27-10-9-26-19/h5-8,11-13H,1-4,9-10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSQLLMSBNEKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with the benzodioxin intermediate under basic conditions.

    Coupling with tetrahydronaphthalene-2-carboxylic acid: The final step involves coupling the thiazole intermediate with tetrahydronaphthalene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, including anti-inflammatory, antibacterial, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on receptors, it could modulate receptor activity by binding to specific sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Key Functional Groups Notable Substituents Biological Activity (if reported)
Target Compound C₂₂H₂₁N₂O₃S 1,4-Benzodioxin, thiazole, tetrahydronaphthalene Carboxamide at C2 of tetrahydronaphthalene Not explicitly reported in evidence
2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j) C₂₇H₂₀N₄O₃S₂ Benzothiazepine, thiazole, coumarin Hydroxyphenyl, chromen-2-one Not explicitly reported
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₂₃H₂₁FN₄O₃S·HCl 1,4-Benzodioxin, benzothiazole, imidazole Fluorine at C6 of benzothiazole, hydrochloride Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide C₂₁H₂₀N₄O₄S₃ 1,4-Benzodioxin, thiadiazole, methoxybenzyl Dual sulfanyl groups on thiadiazole Not reported
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ 1,4-Benzodioxin, carboxylic acid Acetic acid side chain Anti-inflammatory (comparable to Ibuprofen)
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide C₁₈H₁₈N₂O₃S 1,4-Dioxine, thiazole, tetrahydronaphthalene Carboxamide at C2 of dioxine Not reported
Key Observations:
  • Benzodioxin vs.
  • Thiazole vs. Thiadiazole : The thiadiazole ring in introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity compared to the thiazole in the target compound.
  • Bioactivity : Only the simpler acetic acid derivative in has confirmed anti-inflammatory activity, suggesting that bulky substituents (e.g., tetrahydronaphthalene) in the target compound may modulate or obscure similar effects.

Physicochemical Properties

  • Melting Points: Compound 6j has a melting point of 117–118°C, lower than typical benzodioxin derivatives, possibly due to its hydroxyl and chromenone groups.
  • Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for 6j confirm functional groups (e.g., C=O at 1650 cm⁻¹, aromatic protons at δ 6.8–7.4 ppm). Similar analyses for the target compound are absent in the evidence.

Pharmacological Potential

  • Anti-Inflammatory Activity : The acetic acid derivative in highlights the benzodioxin subunit’s role in anti-inflammatory effects. Structural analogs with extended aromatic systems (e.g., tetrahydronaphthalene in the target compound) may target different pathways or exhibit improved bioavailability.

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol

The structure consists of a tetrahydronaphthalene core substituted with a thiazole ring and a benzodioxin moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the thiazole and benzodioxin structures. For example, derivatives of thiazole have shown promising activity against various Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests demonstrated that certain thiazole derivatives exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines such as Caco-2 (colorectal adenocarcinoma) and A549 (lung carcinoma). Notably, some derivatives demonstrated IC50 values lower than 10 μM against these cell lines, indicating strong antiproliferative effects .

CompoundCell LineIC50 (μM)Activity
3gCaco-28Antitumor
5A5499Antitumor

Enzyme Inhibition

The compound's derivatives have been studied for their enzyme inhibitory activities. Significant inhibition was observed against α-glucosidase and acetylcholinesterase (AChE), which are relevant targets for diabetes and Alzheimer's disease, respectively. For instance, certain derivatives showed substantial inhibitory activity against α-glucosidase while exhibiting weaker effects on AChE .

The biological activities of this compound are thought to be mediated through multiple mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes like α-glucosidase and AChE, inhibiting their function.
  • Induction of Apoptosis : In cancer cells, the compound may trigger pathways leading to programmed cell death.
  • Disruption of Cell Membranes : The antimicrobial activity may arise from the disruption of bacterial cell membranes.

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound in various biological assays:

  • Antimicrobial Testing : A study demonstrated that derivatives showed broad-spectrum activity against resistant strains of bacteria and fungi .
  • Anticancer Efficacy : Another research highlighted that specific thiazole derivatives significantly reduced cell viability in colorectal cancer models .
  • Enzyme Inhibition Assays : In silico docking studies corroborated the in vitro findings regarding enzyme inhibition profiles .

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